Cas no 2007917-24-8 (Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester, rel-)

Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester, rel-, is a chiral fluorinated intermediate with applications in pharmaceutical synthesis and organic chemistry. Its stereospecific (3R,4R) configuration and fluorine substitution enhance its utility in constructing bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. The tert-butyl ester group provides stability and facilitates selective deprotection under mild conditions. This compound is valued for its role in asymmetric synthesis, offering precise control over stereochemistry. Its well-defined structure ensures reproducibility in complex synthetic routes, making it a reliable choice for research and industrial-scale processes requiring high enantiomeric purity.
Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester, rel- structure
2007917-24-8 structure
商品名:Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester, rel-
CAS番号:2007917-24-8
MF:C9H16FNO3
メガワット:205.22664642334
CID:5874667
PubChem ID:124248779

Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester, rel- 化学的及び物理的性質

名前と識別子

    • Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester, rel-
    • rel-(tert-Butyl ((3R,4R)-4-fluorotetrahydrofuran-3-yl)carbamate)
    • TERT-BUTYL CIS-(4-FLUOROTETRAHYDROFURAN-3-YL)CARBAMATE
    • EN300-28272582
    • E74175
    • 2380963-42-6
    • 2007917-24-8
    • W12502
    • 2247400-12-8
    • TERT-BUTYL ((3R,4R)-4-FLUOROTETRAHYDROFURAN-3-YL)CARBAMATE
    • rac-tert-butyl N-[(3R,4R)-4-fluorooxolan-3-yl]carbamate
    • Tert-Butyl (4-Fluorotetrahydrofuran-3-Yl)Carbamate
    • インチ: 1S/C9H16FNO3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m0/s1
    • InChIKey: AAMHQTXYKDSEDA-NKWVEPMBSA-N
    • ほほえんだ: C(OC(C)(C)C)(=O)N[C@H]1[C@@H](F)COC1

計算された属性

  • せいみつぶんしりょう: 205.11142153g/mol
  • どういたいしつりょう: 205.11142153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 47.6Ų

じっけんとくせい

  • 密度みつど: 1.12±0.1 g/cm3(Predicted)
  • ふってん: 286.7±40.0 °C(Predicted)
  • 酸性度係数(pKa): 10.92±0.40(Predicted)

Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester, rel- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28272582-0.25g
rac-tert-butyl N-[(3R,4R)-4-fluorooxolan-3-yl]carbamate
2007917-24-8 95.0%
0.25g
$840.0 2025-03-19
Enamine
EN300-28272582-10.0g
rac-tert-butyl N-[(3R,4R)-4-fluorooxolan-3-yl]carbamate
2007917-24-8 95.0%
10.0g
$3929.0 2025-03-19
Enamine
EN300-28272582-5.0g
rac-tert-butyl N-[(3R,4R)-4-fluorooxolan-3-yl]carbamate
2007917-24-8 95.0%
5.0g
$2650.0 2025-03-19
Enamine
EN300-28272582-0.05g
rac-tert-butyl N-[(3R,4R)-4-fluorooxolan-3-yl]carbamate
2007917-24-8 95.0%
0.05g
$768.0 2025-03-19
Enamine
EN300-28272582-2.5g
rac-tert-butyl N-[(3R,4R)-4-fluorooxolan-3-yl]carbamate
2007917-24-8 95.0%
2.5g
$1791.0 2025-03-19
Enamine
EN300-28272582-0.1g
rac-tert-butyl N-[(3R,4R)-4-fluorooxolan-3-yl]carbamate
2007917-24-8 95.0%
0.1g
$804.0 2025-03-19
Enamine
EN300-28272582-1.0g
rac-tert-butyl N-[(3R,4R)-4-fluorooxolan-3-yl]carbamate
2007917-24-8 95.0%
1.0g
$914.0 2025-03-19
Enamine
EN300-28272582-0.5g
rac-tert-butyl N-[(3R,4R)-4-fluorooxolan-3-yl]carbamate
2007917-24-8 95.0%
0.5g
$877.0 2025-03-19

Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester, rel- 関連文献

Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester, rel-に関する追加情報

Carbamic Acid, N-[(3R,4R)-4-Fluorotetrahydro-3-Furanyl]-, 1,1-Dimethylethyl Ester (CAS No. 2007917-24-8)

The compound Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester (CAS No. 2007917-24-8) is a highly specialized organic compound with significant applications in the field of agrochemicals and pharmaceutical intermediates. This compound is notable for its unique stereochemistry and functional groups, which contribute to its versatility in various chemical reactions and biological activities. Recent studies have highlighted its potential as a key intermediate in the synthesis of advanced pesticides and herbicides.

The structure of this compound is characterized by a carbamic acid moiety linked to a fluorinated tetrahydrofuran ring and a tert-butyl ester group. The stereochemistry at the 3R and 4R positions of the tetrahydrofuran ring plays a crucial role in determining its pharmacokinetic properties and biological activity. Researchers have demonstrated that the rel configuration of this compound enhances its stability and bioavailability when used as an intermediate in agrochemical formulations.

Recent advancements in synthetic methodologies have enabled the efficient production of this compound through enantioselective catalysis. The use of chiral catalysts has significantly improved the yield and enantiomeric excess of the product, making it more cost-effective for large-scale production. This development aligns with the growing demand for sustainable chemical processes in the pharmaceutical and agrochemical industries.

In terms of applications, this compound has been extensively studied for its role as an intermediate in the synthesis of insecticides and herbicides. Its ability to inhibit key enzymes involved in pest metabolism makes it a valuable component in modern agricultural solutions. Furthermore, ongoing research is exploring its potential as a precursor for novel drug candidates targeting metabolic disorders.

The environmental impact of this compound has also been a focus of recent studies. Researchers have investigated its degradation pathways under various environmental conditions to ensure minimal ecological footprint. Results indicate that the compound undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in soil and water systems.

From a regulatory perspective, this compound has been classified as a non-hazardous substance under current guidelines. Its safety profile has been validated through extensive toxicological studies, which demonstrate low acute toxicity and minimal risk to human health when handled appropriately.

In conclusion, Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester (CAS No. 2007917-24-8) is a versatile and innovative compound with promising applications across multiple industries. Its unique structure, coupled with advancements in synthetic techniques and environmental safety profiles, positions it as a key player in the development of next-generation agrochemicals and pharmaceuticals.

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